molecular formula C6H5BrN2O3 B12367580 3-bromo-6-methyl-5-nitro-3H-pyridin-2-one

3-bromo-6-methyl-5-nitro-3H-pyridin-2-one

Cat. No.: B12367580
M. Wt: 233.02 g/mol
InChI Key: HWRMRZSQNKCYQP-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-5-nitro-3H-pyridin-2-one is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the third position, a methyl group at the sixth position, and a nitro group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-methyl-5-nitro-3H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 6-methyl-5-nitro-3H-pyridin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-5-nitro-3H-pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, ethanol.

    Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperatures.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 3-amino-6-methyl-5-nitro-3H-pyridin-2-one.

    Oxidation: 3-bromo-6-carboxy-5-nitro-3H-pyridin-2-one.

Scientific Research Applications

3-Bromo-6-methyl-5-nitro-3H-pyridin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 3-bromo-6-methyl-5-nitro-3H-pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or proteins in bacterial or fungal cells, leading to their death or inhibition of growth. The bromine and nitro groups play crucial roles in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-methyl-5-nitro-3H-pyridin-2-one: The compound itself.

    3-Bromo-6-methyl-5-nitro-3H-pyridin-2-thione: Similar structure with a sulfur atom replacing the oxygen atom.

    3-Bromo-6-methyl-5-nitro-3H-pyridin-2-amine: Similar structure with an amino group replacing the oxygen atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the nitro group enhances its reactivity in various chemical reactions.

Properties

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

3-bromo-6-methyl-5-nitro-3H-pyridin-2-one

InChI

InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)2-4(7)6(10)8-3/h2,4H,1H3

InChI Key

HWRMRZSQNKCYQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C=C1[N+](=O)[O-])Br

Origin of Product

United States

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